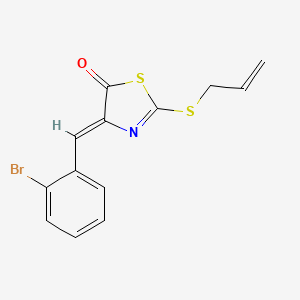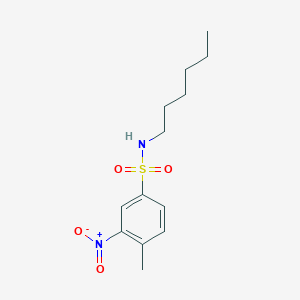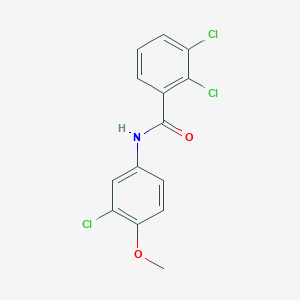
2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazolone derivative that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound can also inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the expression of cell cycle regulatory proteins.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one can have various biochemical and physiological effects. This compound can induce apoptosis in cancer cells and inhibit their growth. This compound can also act as a fluorescent probe for detecting thiols in biological samples. In addition, this compound has shown potential as a new drug candidate for treating various diseases.
実験室実験の利点と制限
The advantages of using 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potential as an anticancer agent, its ability to act as a fluorescent probe for detecting thiols in biological samples, and its potential as a new drug candidate for treating various diseases. The limitations of using this compound in lab experiments include its unknown mechanism of action and the need for further research to fully understand its potential applications.
将来の方向性
There are several future directions for research on 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one. These include:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in scientific research.
2. Studies on the toxicity and safety of this compound to determine its potential as a new drug candidate for treating various diseases.
3. Studies on the structure-activity relationship of this compound to optimize its potential as an anticancer agent and fluorescent probe for detecting thiols in biological samples.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its potential as a new drug candidate for treating various diseases.
In conclusion, 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has shown promising results in various fields of scientific research. This compound has potential applications as an anticancer agent, fluorescent probe for detecting thiols in biological samples, and new drug candidate for treating various diseases. However, further research is needed to fully understand its mechanism of action and optimize its potential applications.
合成法
The synthesis of 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-bromobenzaldehyde with allylthiol and 2-aminothiophenol in the presence of a base catalyst. The reaction proceeds through a condensation reaction to form the thiazolone derivative. This synthesis method has been optimized to produce high yields of the compound with good purity.
科学的研究の応用
2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting thiols in biological samples. In pharmacology, this compound has been studied for its potential as a new drug candidate for treating various diseases.
特性
IUPAC Name |
(4Z)-4-[(2-bromophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS2/c1-2-7-17-13-15-11(12(16)18-13)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLFYEALMQADES-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=CC=C2Br)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=CC=C2Br)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-bromobenzylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4972693.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)
![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)

![1-[(2-fluorobenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4972711.png)

![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4972728.png)
![N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)
![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4972769.png)
methanone](/img/structure/B4972771.png)